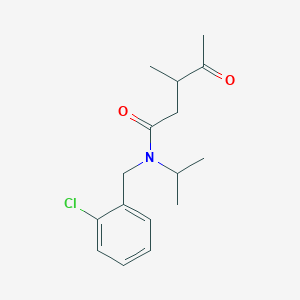

![molecular formula C21H18ClN3O2S B4058190 5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4058190.png)

5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Übersicht

Beschreibung

The compound “5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of thiazolopyrimidines typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . In one method, ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates react with α-bromo ketones generated in situ .

Molecular Structure Analysis

The molecular structure of thiazolopyrimidines can be characterized using techniques such as NMR and IR spectroscopy . For example, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons and the methyl group .

Chemical Reactions Analysis

Thiazolopyrimidines can undergo various chemical reactions due to the presence of an active methylene group (C2H2), which is highly reactive toward various electrophilic reagents . For instance, compounds reacted with 1,4-dithiane-2,5-diol to produce derivatives that showed high inhibitory activity against tumor cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be determined using techniques such as melting point determination and spectroscopic analysis . For instance, the IR spectrum of a similar compound showed peaks corresponding to various functional groups .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Potential

Synthesis Techniques

The compound is synthesized through a series of chemical reactions involving the cyclocondensation of 1,2,3,4-tetrahydropyrimidine-2-thiones and 1,2-dibromoethane. The structures of these compounds are confirmed through IR, 1H-NMR, and Mass spectral studies, highlighting the compound's synthetic accessibility and structural validation (J. Akbari et al., 2008).

Antimicrobial Activities

Some derivatives of the thiazolo[3,2-a]pyrimidine class, including closely related structures, have been evaluated for their antimicrobial activities. These studies reveal that certain compounds exhibit significant inhibition against bacterial and fungal growth, suggesting potential applications in addressing antimicrobial resistance and developing new antimicrobial agents (S. Kolisnyk et al., 2015; V. L. Gein et al., 2015).

Structural and Conformational Analysis

Conformational Features

Research on thiazolo[3,2-a]pyrimidines, including structural modifications and supramolecular aggregation, provides insights into their conformational features. This analysis helps understand the impact of substituents on biological activity and could guide the design of more effective compounds (H. Nagarajaiah et al., 2014).

Anti-inflammatory and Analgesic Properties

Evaluation of Biological Effects

The thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. This evaluation suggests that certain derivatives can exert moderate anti-inflammatory activity, potentially offering new avenues for the development of anti-inflammatory drugs (B. Tozkoparan et al., 1999).

Anticancer Activities

Potential Anticancer Agents

The synthesis and evaluation of novel thiazolo[3,2-a]pyrimidine derivatives for their anticancer activities highlight the potential of this class of compounds in cancer therapy. Certain derivatives exhibit significant inhibitory effects against various cancer cell lines, underscoring the importance of structural diversity and optimization in drug discovery (Shailee V. Tiwari et al., 2016).

Wirkmechanismus

While the exact mechanism of action of this specific compound is not mentioned in the sources, thiazolopyrimidines are generally known for their potential in the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-12-5-3-4-6-16(12)24-20(27)18-13(2)23-21-25(17(26)11-28-21)19(18)14-7-9-15(22)10-8-14/h3-10,19H,11H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXVUTZMQRVCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(thiadiazole-4-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B4058107.png)

![5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4058112.png)

![5-(phenoxymethyl)-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4058121.png)

![1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4058132.png)

![1,2,4,5-tetrafluoro-3-nitro-6-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B4058142.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4058149.png)

![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B4058150.png)

![(5E)-3-ethyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4058158.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4058165.png)

![BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-[5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL]-](/img/structure/B4058172.png)

![ethyl 7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4058175.png)

![methyl 11-(2,5-difluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058184.png)

![2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B4058201.png)